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Compound of Interest

Compound Name: TRPML modulator 1

Cat. No.: B15575468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, screening,

and characterization of novel Transient Receptor Potential Mucolipin 1 (TRPML1) agonist

compounds. TRPML1, a lysosomal cation channel, is a critical regulator of lysosomal function

and cellular homeostasis. Its modulation presents a promising therapeutic strategy for a range

of disorders, including lysosomal storage diseases, neurodegenerative conditions like

Alzheimer's and Parkinson's disease, and certain cancers.[1][2]

Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel, encoded by the MCOLN1

gene, is predominantly located on the membranes of late endosomes and lysosomes.[1] It

governs the release of cations, most notably Ca2+, from these organelles into the cytosol,

thereby influencing a multitude of cellular processes such as autophagy, lysosomal biogenesis,

and exocytosis.[3] Dysregulation of TRPML1 activity is linked to various pathologies, making

the development of specific agonists a significant area of research.[4] This guide offers a

comprehensive overview of the necessary methodologies for identifying and validating novel

TRPML1 agonists.
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The potency of TRPML1 agonists can be affected by experimental conditions, particularly pH,

with enhanced activity often observed in the acidic environment mimicking the lysosome.[3]

The following table summarizes the half-maximal effective concentrations (EC50) for well-

characterized synthetic TRPML1 agonists.

Compound EC50
Cell
Type/System

pH Notes

ML-SA1 9.7 µM

HEK293T cells

expressing

TRPML1-L/A

4.6

Determined via

electrophysiology

.[5]

ML-SA5 285 ± 144 nM

DMD Myoblasts

(whole-

endolysosomal)

Not Specified
More potent than

ML-SA1.[3]

ML-SA5 ~0.5 µM

HEK-TRPML1-

4A (automated

patch clamp)

7.4

Validated on

SyncroPatch

384.[3]

ML-SA5 Lower at pH 5.0

HEK-TRPML1-

4A (manual &

automated patch

clamp)

5.0 vs 7.4

Potency and

maximal current

response are

increased at

acidic pH.[3]

ML-SA5 3.4 µM

Inducible

TRPML1 cell line

(automated

patch clamp)

Not Specified

Calculated from

a 9-minute

exposure.[3]

Experimental Protocols
Protocol 1: Representative Synthesis of a Novel
TRPML1 Agonist
While specific synthetic routes for novel, proprietary compounds are not publicly available, a

representative synthesis for a compound structurally related to the known agonist ML-SA1
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(IUPAC Name: 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione) is

provided below. This protocol is intended as a general guideline for medicinal chemists.

Reaction Scheme:

(Chemical structures and reaction scheme would be depicted here in a publication)

Materials:

2,2,4-trimethyl-1,2-dihydroquinoline

2-(1,3-dioxoisoindolin-2-yl)acetyl chloride

Triethylamine (TEA)

Dichloromethane (DCM)

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2,2,4-trimethyl-1,2-dihydroquinoline (1

equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at

room temperature.

Acylation: Slowly add a solution of 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride (1.1

equivalents) in anhydrous DCM to the reaction mixture.

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until

the starting material is consumed.

Work-up: Upon completion, quench the reaction with the addition of water. Separate the

organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution,

and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel

using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the

final compound.

Characterization: Confirm the structure and purity of the synthesized compound using

standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Protocol 2: High-Throughput Screening using a Calcium
Mobilization Assay
This protocol describes a fluorescent cell-based assay to screen for compounds that activate

TRPML1, leading to an increase in cytosolic Ca2+.[5]

Materials:

HEK293 or CHO cells stably overexpressing human TRPML1

Black-wall, clear-bottom 96-well or 384-well microplates

Fluo-4 AM or another suitable calcium indicator dye

Hanks' Balanced Salt Solution (HBSS)

Test compounds and control agonists (e.g., ML-SA1)

Fluorescence plate reader with automated liquid handling

Procedure:

Cell Plating: Seed the TRPML1-expressing cells into the microplates at a density of 40,000

to 80,000 cells per well (for a 96-well plate) and incubate overnight to allow for cell

attachment.[5]

Dye Loading: On the day of the assay, remove the culture medium and wash the cells with

HBSS. Add HBSS containing Fluo-4 AM (typically 2-5 µM) to each well and incubate for 60

minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[5]
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Compound Preparation: Prepare serial dilutions of the test compounds and control agonist in

HBSS at a concentration that is 2 to 5 times the final desired concentration.

Fluorescence Measurement:

Set the fluorescence plate reader to the appropriate excitation (~490 nm) and emission

(~525 nm) wavelengths for Fluo-4.[5]

Record a baseline fluorescence reading for 10-20 seconds.

Use the automated liquid handler to add the compound solutions to the wells.

Immediately begin recording the fluorescence intensity over time to capture the calcium

transient.

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular

Ca2+ concentration. Analyze the data to determine the potency (EC50) and efficacy

(maximal response) of the test compounds.

Protocol 3: Whole-Cell Patch Clamp Electrophysiology
This protocol is for the detailed characterization of agonist-induced TRPML1 currents in cells

overexpressing the channel on the plasma membrane.[3] A modified version of TRPML1,

where the lysosomal targeting motifs are mutated, is often used to ensure plasma membrane

expression.

Materials:

HEK293 cells stably expressing a plasma membrane-localized variant of TRPML1

Glass coverslips for cell culture

Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)

Borosilicate glass capillaries for pipette fabrication

External and internal recording solutions
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Solutions:

External Solution (pH 7.4): 145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM

HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.[3]

Internal (Pipette) Solution (pH 7.2): 140 mM Cs-Glutamate, 10 mM HEPES, 5 mM EGTA, 2

mM Mg-ATP. Adjust pH to 7.2 with CsOH.

Procedure:

Cell Preparation: Culture the TRPML1-expressing cells on glass coverslips. If using an

inducible expression system, add the inducing agent (e.g., doxycycline) 24-48 hours prior to

the experiment.[3]

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal

solution.

Recording:

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with

the external solution.

Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

Rupture the cell membrane to achieve the whole-cell configuration.

Clamp the cell at a holding potential of 0 mV.

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200-600 ms) at regular

intervals to elicit currents.[3]

Agonist Application:

Record baseline currents in the external solution.

Perfuse the cell with the external solution containing various concentrations of the test

agonist.
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Record the agonist-induced currents.

Data Analysis: Analyze the current-voltage relationship and dose-response relationship to

characterize the agonist's effect on TRPML1 channel activity.
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Caption: TRPML1 signaling pathways activated by a novel agonist.
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Caption: Workflow for discovery and validation of novel TRPML1 agonists.
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Caption: Logical relationships of TRPML1 activation and cellular outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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